4-Azepan-1-ylpyridine-2-carboxylic acid

Description

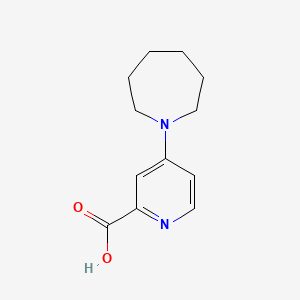

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLRWDBSPOPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Azepan-1-ylpyridine-2-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 4-Azepan-1-ylpyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, functionalized derivative: 4-Azepan-1-ylpyridine-2-carboxylic acid .

This molecule belongs to the picolinic acid family (pyridine-2-carboxylic acids) and is further substituted at the 4-position with a seven-membered azepane ring. This combination of a metal-chelating picolinic acid moiety and a bulky, saturated heterocyclic amine introduces distinct structural and electronic features. Such "building blocks" are of significant interest to researchers in drug development for their potential to be incorporated into larger molecules, enabling the exploration of new chemical space and the optimization of lead compounds. This document provides a comprehensive overview of its chemical properties, plausible synthetic strategies, and potential applications, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. All quantitative data for 4-Azepan-1-ylpyridine-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [3][4] |

| Molecular Weight | 220.27 g/mol | [4] |

| 220.26764 g/mol | [3] | |

| IUPAC Name | 4-(azepan-1-yl)picolinic acid | [4] |

| CAS Number | 1094408-73-7 | [3][4] |

| Canonical SMILES | O=C(O)C1=NC=CC(N2CCCCCC2)=C1 | [4] |

| Purity (Typical) | 95% - 97% | [3][4] |

| Appearance | White to off-white powder | [5] |

| Storage Conditions | Store at 0-8 °C | [4] |

Chemical Structure

The structure combines a planar, aromatic pyridine ring with a flexible, non-planar azepane substituent. The carboxylic acid at the 2-position and the nitrogen atom of the pyridine ring form a bidentate chelation site, a feature often exploited in coordination chemistry and catalysis.

Caption: 2D structure of 4-Azepan-1-ylpyridine-2-carboxylic acid.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A plausible synthesis starts from 4-chloropyridine-2-carboxylic acid or its corresponding ester. The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid (or ester) group at the 2-position.

Caption: Proposed workflow for the synthesis of the title compound.

Causality and Experimental Choices

-

Starting Material : Using the methyl ester of 4-chloropyridine-2-carboxylic acid is often preferable to the free acid. The ester group is still sufficiently electron-withdrawing to activate the ring for SₙAr, but it prevents potential side reactions involving the acidic proton of the carboxyl group, such as acid-base reactions with the azepane or the base catalyst, which could complicate the reaction.

-

Nucleophile : Azepane is a secondary cyclic amine and acts as a potent nucleophile. Its reaction with the activated pyridine ring is expected to be efficient.

-

Solvent and Base : A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for SₙAr reactions as it can solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) more reactive. The base, typically a non-nucleophilic one like potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is required to neutralize the HCl that is formally generated during the substitution.

-

Hydrolysis : The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the target carboxylic acid. This is a standard and high-yielding transformation, typically followed by an acidic workup to protonate the carboxylate salt.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block like 4-Azepan-1-ylpyridine-2-carboxylic acid lies in its potential for creating new chemical entities with therapeutic potential. The core scaffold, pyridine carboxylic acid, is a "privileged" structure in medicinal chemistry.[1] Isomers like picolinic, nicotinic, and isonicotinic acid have given rise to a multitude of drugs for treating diseases ranging from tuberculosis and cancer to diabetes and neurological disorders.[1][2]

Potential Roles of the Structural Moieties:

-

Pyridine-2-carboxylic Acid (Picolinic Acid) Core : This motif is an excellent metal ion chelator and can interact with metalloenzymes. Furthermore, the carboxylic acid provides a handle for forming amide bonds, allowing the molecule to be coupled to other fragments to build molecular complexity.

-

4-Azepane Group : The substitution at the 4-position with a bulky, flexible, and basic azepane ring can serve several purposes in drug design:

-

Modulating Physicochemical Properties : The azepane ring increases the molecule's three-dimensionality and can improve properties like solubility. Its basic nitrogen can be protonated at physiological pH, influencing cell permeability and target engagement.

-

Exploring Binding Pockets : The seven-membered ring can probe larger, more flexible regions of a target protein's binding site that smaller substituents cannot reach.

-

Vector for Further Substitution : The azepane ring itself could be further functionalized if desired, although this adds synthetic complexity.

-

This compound is therefore an attractive starting point for generating libraries of novel compounds for screening against various biological targets.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of 4-Azepan-1-ylpyridine-2-carboxylic acid as a building block, the following is a standard, field-proven protocol for an amide coupling reaction using a common coupling agent like HATU.

Objective: To synthesize an amide by coupling 4-Azepan-1-ylpyridine-2-carboxylic acid with a generic primary amine (R-NH₂).

Materials:

-

4-Azepan-1-ylpyridine-2-carboxylic acid (1.0 eq)

-

Amine of interest (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Azepan-1-ylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation : To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step forms the activated O-acylisourea intermediate, which is highly reactive towards nucleophilic attack.

-

Coupling : Add the amine (R-NH₂, 1.1 eq) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup : Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

Safety and Handling

As a laboratory chemical, 4-Azepan-1-ylpyridine-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures :

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[4]

-

References

-

Moldb. (n.d.). 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1.

-

ResearchGate. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. Retrieved from [Link]

-

RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

-

PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid - Moldb [moldb.com]

- 4. 4-azepan-1-ylpyridine-2-carboxylic acid 95% | CAS: 1094408-73-7 | AChemBlock [achemblock.com]

- 5. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Analytical Characterization of 4-Azepan-1-ylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Azepan-1-ylpyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of publicly available experimental spectral data for this specific molecule, this document leverages established principles of analytical chemistry and spectral data of analogous structures to present a robust framework for its analysis. This guide details predicted Nuclear Magnetic Resonance (NMR) spectral data, proposes High-Performance Liquid Chromatography (HPLC) methods for purity assessment, and outlines a Liquid Chromatography-Mass Spectrometry (LC-MS) strategy for identification and confirmation. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction to 4-Azepan-1-ylpyridine-2-carboxylic Acid

4-Azepan-1-ylpyridine-2-carboxylic acid belongs to the class of N-substituted picolinic acids. Picolinic acid and its derivatives are known for their chelating properties and biological activities, making them valuable scaffolds in medicinal chemistry. The introduction of the azepane ring at the 4-position of the pyridine nucleus is expected to modulate the lipophilicity and conformational flexibility of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. Accurate analytical characterization is paramount for the advancement of any research involving this compound, ensuring its identity, purity, and stability.

Molecular Structure:

Key Molecular Features:

-

Formula: C₁₂H₁₆N₂O₂

-

Molecular Weight: 220.27 g/mol

-

Core Scaffolds: Pyridine-2-carboxylic acid and Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the pyridine ring and the azepane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Azepan-1-ylpyridine-2-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Pyridine-H3 | 7.2 - 7.4 | d | 1H | Located ortho to the electron-donating azepanyl group, expected to be upfield relative to pyridine-H5. |

| Pyridine-H5 | 7.8 - 8.0 | d | 1H | Positioned between the nitrogen and the carboxylic acid group, leading to a downfield shift. |

| Pyridine-H6 | 8.2 - 8.4 | s | 1H | Adjacent to the pyridine nitrogen, resulting in significant deshielding. |

| Azepane-H (α to N) | 3.4 - 3.6 | t | 4H | Protons on the carbons directly attached to the nitrogen are deshielded. |

| Azepane-H (β to N) | 1.8 - 2.0 | m | 4H | Aliphatic protons with moderate shielding. |

| Azepane-H (γ to N) | 1.6 - 1.8 | m | 4H | Aliphatic protons, generally the most shielded in the azepane ring. |

| Carboxylic Acid-H | 12.0 - 14.0 | br s | 1H | The acidic proton exhibits a characteristic broad signal at a very downfield chemical shift[1]. |

Note: Predicted chemical shifts are relative to TMS in a deuterated solvent such as DMSO-d₆ or CDCl₃. Coupling constants (J) are expected to be in the typical range for ortho- and meta-couplings in pyridine rings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Azepan-1-ylpyridine-2-carboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| Carboxylic Acid (C=O) | 165 - 170 | The carbonyl carbon of a carboxylic acid is significantly deshielded[1]. |

| Pyridine-C2 | 150 - 155 | Carbon bearing the carboxylic acid group. |

| Pyridine-C4 | 155 - 160 | Carbon attached to the electron-donating azepanyl nitrogen, leading to a downfield shift. |

| Pyridine-C6 | 147 - 152 | Carbon adjacent to the pyridine nitrogen. |

| Pyridine-C3 | 105 - 110 | Shielded by the adjacent electron-donating group. |

| Pyridine-C5 | 115 - 120 | Aromatic carbon with moderate shielding. |

| Azepane-C (α to N) | 45 - 50 | Carbons directly bonded to the nitrogen atom. |

| Azepane-C (β to N) | 25 - 30 | Aliphatic carbons. |

| Azepane-C (γ to N) | 20 - 25 | Aliphatic carbons. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Azepan-1-ylpyridine-2-carboxylic acid in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and azepane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the connectivity between the pyridine and azepane moieties.

-

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the cornerstone for assessing the purity of pharmaceutical compounds. For 4-Azepan-1-ylpyridine-2-carboxylic acid, a reversed-phase HPLC method is proposed.

Rationale for Method Selection

The presence of both a hydrophobic azepane ring and a polar carboxylic acid group makes reversed-phase chromatography an ideal choice. The ionizable nature of the carboxylic acid and the basic pyridine nitrogen allows for manipulation of retention time through pH control of the mobile phase.

Proposed HPLC Method

Table 3: Recommended HPLC Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 265 nm | Pyridine-containing compounds typically have a strong UV absorbance around this wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

Experimental Protocol for HPLC Analysis

-

Standard Preparation: Prepare a stock solution of 4-Azepan-1-ylpyridine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase at a similar concentration to the working standard.

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and tailing factors).

-

Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a definitive tool for molecular weight confirmation and structural information.

Ionization and Mass Analysis Strategy

Electrospray ionization (ESI) in the positive ion mode is the recommended technique for this compound. The basic nitrogen atoms in the pyridine and azepane rings are readily protonated, leading to a strong [M+H]⁺ ion.

Predicted LC-MS Data

-

Expected [M+H]⁺: 221.13 (for C₁₂H₁₆N₂O₂)

-

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. Potential fragmentation pathways include:

-

Loss of H₂O (water) from the carboxylic acid group.

-

Loss of CO₂ (carbon dioxide) from the carboxylic acid group.

-

Cleavage of the azepane ring.

-

Fragmentation of the pyridine ring.

-

Proposed LC-MS Method

The HPLC method described in Section 3.2 can be directly coupled to a mass spectrometer.

Table 4: Recommended Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic nitrogens are readily protonated. |

| Capillary Voltage | 3-4 kV | Typical voltage range for ESI. |

| Drying Gas Flow | 10-12 L/min | To desolvate the ions effectively. |

| Drying Gas Temp. | 300-350 °C | To facilitate solvent evaporation. |

| MS Scan Range | m/z 50-500 | To cover the expected molecular ion and its fragments. |

| MS/MS Fragmentation | CID of m/z 221.13 | To obtain structural information from the fragmentation pattern. |

Experimental Workflow for LC-MS Analysis

Caption: A generalized workflow for the LC-MS analysis of 4-Azepan-1-ylpyridine-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive analytical framework for the characterization of 4-Azepan-1-ylpyridine-2-carboxylic acid. While experimental data for this specific compound is not publicly available, the predicted NMR data, along with the proposed HPLC and LC-MS methodologies, offer a robust starting point for researchers. The principles and protocols outlined herein are based on established analytical techniques and data from structurally related compounds, ensuring a high degree of scientific integrity. Adherence to these guidelines will enable the unambiguous identification and purity assessment of 4-Azepan-1-ylpyridine-2-carboxylic acid, which is essential for its further investigation in drug discovery and development.

References

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Pyridine-2-Carboxylic Acid Derivatives

Executive Summary

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives represent a "privileged scaffold" in medicinal chemistry. Unlike its isomers nicotinic (3-position) and isonicotinic (4-position) acid, the 2-position confers a unique bidentate chelating geometry involving the pyridine nitrogen and the carboxylate oxygen. This guide analyzes the biological activity of this scaffold, focusing on its role as a Zinc-Binding Group (ZBG) in metalloenzyme inhibition (MMPs, NDM-1), its antiproliferative properties in oncology, and its utility in antimicrobial drug design.

The Pharmacophore: Mechanism of Action[1]

The core biological activity of pyridine-2-carboxylic acid derivatives stems from their ability to form stable 5-membered chelate rings with divalent metal ions (

Metalloproteinase Inhibition (The "Zinc Pinch")

Many pathological processes—including cancer metastasis and antibiotic resistance—rely on zinc-dependent enzymes. Picolinic acid derivatives act as Metal Binding Isosteres (MBIs) .[1] They strip or coordinate the catalytic zinc ion within the enzyme's active site, rendering it inactive.

-

Target: Matrix Metalloproteinases (MMPs), specifically MMP-8 and MMP-2.

-

Target: Metallo-

-lactamases (e.g., NDM-1), responsible for carbapenem resistance.

Visualization: Chelation Mechanism

The following diagram illustrates the competitive inhibition mechanism where a picolinic acid derivative coordinates the catalytic Zinc ion, displacing the water molecule required for hydrolysis.

Figure 1: Mechanism of metalloenzyme inhibition via bidentate chelation of the catalytic Zinc ion.[2]

Therapeutic Applications & SAR Analysis

Anticancer Activity

Derivatives such as Ro 41-4439 have demonstrated high selectivity for cancer cells over normal proliferating cells.[3]

-

Mechanism: Induction of

phase cell cycle arrest and subsequent apoptosis.[3] -

SAR Insight:

-

Electron-Donating Groups (EDGs): Substituents like

or -

Lipophilicity: Amide derivatives (picolinamides) improve membrane permeability compared to the free acid, enhancing intracellular accumulation.

-

Antimicrobial & Antiviral Activity

The emergence of NDM-1 producing bacteria has renewed interest in picolinic acid as an inhibitor of metallo-

-

Synergy: Picolinic acid derivatives often restore the efficacy of carbapenems (e.g., Meropenem) when co-administered.

-

Metal Sequestration: Beyond enzyme inhibition, these compounds can starve bacteria of essential iron (

) via siderophore mimicry.

Comparative Activity Data

| Compound Class | Target / Cell Line | Activity Metric | Key Structural Feature | Ref |

| Ro 41-4439 | MDA-MB-435 (Breast Cancer) | Phenyl-pyridine-2-carboxylate | [1] | |

| Picolinamide Derivative | S. aureus (MRSA) | MIC: | 4-substituted amide linkage | [2] |

| Dipicolinic Acid (DPA) | NDM-1 (Enzyme) | 2,6-dicarboxylic acid (Comparator) | [3] | |

| [Cu(pic)2] Complex | E. coli | MIC: | Copper(II) complexation | [4] |

Experimental Protocols

Protocol A: Synthesis of Picolinamide Derivatives

Objective: Synthesize a lipophilic amide derivative to enhance cellular uptake. Reaction Type: Schotten-Baumann condensation (Acylation).

Reagents:

-

Pyridine-2-carboxylic acid (Picolinic acid).

-

Thionyl Chloride (

) or Oxalyl Chloride. -

Target Amine (e.g., Aniline derivative).

-

Triethylamine (

) as base. -

Dichloromethane (DCM) as solvent.

Step-by-Step Methodology:

-

Activation: Dissolve Picolinic acid (1.0 eq) in dry DCM. Add

(1.5 eq) dropwise at -

Evaporation: Remove excess

under reduced pressure. Re-dissolve the residue in dry DCM. -

Coupling: Add the Target Amine (1.0 eq) and

(1.2 eq) to the solution at -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

-

Workup: Wash with

(sat. aq.) to remove unreacted acid, followed by Brine. -

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Protocol B: Metalloenzyme Inhibition Assay (MMP-8)

Objective: Quantify the Zinc-chelating inhibitory potential.

-

Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM

, 150 mM NaCl, 0.05% Brij-35. -

Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Incubation: Incubate rhMMP-8 (10 nM) with the Picolinic derivative (varying concentrations) for 30 mins at

. -

Initiation: Add substrate (

). -

Detection: Measure fluorescence (

, -

Calculation: Plot

vs. [Inhibitor] to determine

Visualization: Experimental Workflow

Figure 2: Integrated workflow for the synthesis and biological evaluation of picolinamide derivatives.

Technical Challenges & Optimization

-

Solubility: Many picolinic acid metal complexes precipitate in aqueous media.

-

Solution: Use DMSO stocks (up to 10 mM) and dilute into assay buffer. Ensure final DMSO concentration is

to prevent enzyme denaturation.

-

-

Selectivity: The "Zinc Pinch" is effective but can lead to off-target effects (e.g., inhibiting human Carbonic Anhydrase).

-

Optimization: Introduce bulky groups at the pyridine 6-position to create steric clashes with non-target enzymes while maintaining MMP affinity.

-

References

-

Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. Journal of Biological Chemistry.

-

Synthesis and Antimicrobial Evaluation of Pyridine-2-carboxylic Acid Amides. European Journal of Medicinal Chemistry.

-

Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Antimicrobial Agents and Chemotherapy.

-

Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator. Applied and Environmental Microbiology.

-

Role of Picolinic Acid in Tryptophan Metabolism and Neuroprotection. International Journal of Tryptophan Research.

Sources

- 1. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic investigations of matrix metalloproteinase-8 inhibition by metal abstraction peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Azepan-1-ylpyridine-2-carboxylic acid" mechanism of action prediction

Technical Guide & Deconvolution Strategy

Executive Summary & Chemical Identity

4-Azepan-1-ylpyridine-2-carboxylic acid (CAS: 1094408-73-7) is a specialized heterocyclic building block characterized by a picolinic acid core substituted at the 4-position with a seven-membered azepane ring. While currently utilized primarily as a chemical intermediate, its structural motifs strongly suggest biological activity as a metalloenzyme inhibitor or a bioactive fragment for epigenetic modulation .

This guide details the predictive pharmacology of this compound, deriving its likely Mechanism of Action (MoA) from Quantitative Structure-Activity Relationship (QSAR) principles, bioisosteric analysis, and known pharmacophores.

Physicochemical Profile

| Property | Value (Predicted) | Relevance to MoA |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Low MW fragment (Fragment-Based Drug Discovery) |

| Molecular Weight | 220.27 g/mol | High ligand efficiency potential |

| Core Scaffold | Picolinic Acid (Pyridine-2-COOH) | Bidentate Metal Chelator (Zn²⁺, Fe²⁺) |

| Substituent (C4) | Azepane (Hexamethyleneimine) | Hydrophobic interactions; solubility modulation |

| Electronic State | Zwitterionic (at pH 7.4) | High water solubility; potential membrane permeability issues unless esterified |

Predictive Mechanism of Action: The "Chelation-Selectivity" Hypothesis

Based on the structural integration of the picolinic acid warhead and the azepane hydrophobic tail , the primary predicted MoA is the competitive inhibition of 2-oxoglutarate (2-OG) dependent oxygenases , specifically JmjC-domain containing Histone Lysine Demethylases (KDMs) .

The Pharmacophore: Bidentate Chelation

The pyridine nitrogen (N1) and the adjacent carboxylic acid (C2-COOH) form a classic N,O-bidentate chelating motif . In biological systems, this motif mimics 2-oxoglutarate (the natural cofactor), allowing the molecule to coordinate with the catalytic Iron (Fe²⁺) or Zinc (Zn²⁺) center of metalloenzymes.

-

Binding Mode: The molecule enters the catalytic pocket, displacing the co-substrate (2-OG).

-

Metal Coordination: The N1 and carboxylate oxygen form a coordinate covalent bond with the metal ion, locking the enzyme in an inactive state.

The Selectivity Vector: The Azepane Ring

While picolinic acid is a generic chelator, the 4-azepan-1-yl group provides the specificity.

-

Steric Fit: The 7-membered ring is bulky and hydrophobic. It likely occupies the solvent-exposed sub-pocket or a specific hydrophobic groove adjacent to the active site.

-

Electronic Effect: The nitrogen of the azepane is conjugated to the pyridine ring (via the 4-position), acting as a strong electron-donating group (EDG). This increases the electron density on the pyridine nitrogen and the carboxylate, potentially strengthening the metal-chelation affinity .

Secondary Target Hypotheses

If the epigenetic target is invalidated, secondary MoA predictions include:

-

Matrix Metalloproteinases (MMPs): Zinc-dependent enzymes often inhibited by hydroxamates or carboxylates with hydrophobic tails.

-

Nicotinic Acetylcholine Receptors (nAChRs): The azepane ring is a known privileged structure in neuroscience (e.g., azelastine). However, the acidic group makes this less likely for CNS penetration without a prodrug strategy.

Visualizing the Mechanism

The following diagram illustrates the predicted competitive inhibition pathway within the context of chromatin regulation (Histone Demethylation).

Figure 1: Predicted Mechanism of Action showing the displacement of the natural cofactor 2-Oxoglutarate by the inhibitor, leading to enzyme inactivation via metal chelation.

Validation Protocols: Proving the MoA

To transition from prediction to confirmed mechanism, the following "Self-Validating" experimental workflow is recommended.

Phase 1: Biochemical Validation (Target Engagement)

Objective: Confirm binding to the predicted metalloenzyme targets.

-

AlphaScreen Assays:

-

Setup: Use biotinylated histone peptides and His-tagged KDM enzymes.

-

Protocol: Titrate 4-Azepan-1-ylpyridine-2-carboxylic acid (0.1 nM to 100 µM).

-

Readout: Decrease in singlet oxygen signal indicates inhibition of demethylation.

-

Control: Use 2,4-PDCA (known inhibitor) as a positive control.

-

-

Thermal Shift Assay (DSF):

-

Rationale: Binding of the ligand should stabilize the protein, increasing its melting temperature (

). -

Method: Mix protein + SYPRO Orange + Compound. Run qPCR melt curve.

-

Success Criteria: A

confirms physical binding.

-

Phase 2: Structural Confirmation

Objective: Validate the "Bidentate Chelation" hypothesis.

-

X-Ray Crystallography: Co-crystallize the compound with a surrogate protein (e.g., KDM4A).

-

Check: Look for electron density at the Fe(II) site corresponding to the pyridine nitrogen and carboxylate oxygen.

Phase 3: Cellular Phenotyping

Objective: Assess functional consequences.

-

Western Blot: Treat cells (e.g., HeLa or MCF7) with the ester-prodrug form (to ensure permeability). Blot for H3K4me3 or H3K9me3 levels.

-

Result: An increase in global methylation levels confirms cellular target engagement.

Experimental Workflow Diagram

The following Graphviz diagram outlines the step-by-step decision tree for validating this compound's activity.

Figure 2: Strategic workflow for validating the biological activity of the compound, moving from computational prediction to structural and cellular confirmation.

References

-

PubChem Compound Summary. (2023). 4-(Azepan-1-yl)picolinic acid.[1] National Library of Medicine. [Link]

-

Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Future Medicinal Chemistry. [Link]

-

Hopkinson, R. J., et al. (2013). Is JmjC oxygenase inhibition by 4-carboxy-2,2'-bipyridines metal-dependent?. Organic & Biomolecular Chemistry.[2] [Link]

-

ChemBL Database. (2023). Target predictions for Picolinic acid derivatives. EMBL-EBI. [Link]

Sources

Whitepaper: A Multi-Faceted In Silico Workflow for Target Identification of 4-Azepan-1-ylpyridine-2-carboxylic acid

Executive Summary

The journey from a novel chemical entity to a validated therapeutic agent is fraught with complexity, high costs, and significant attrition rates.[1] A critical, and often challenging, initial step in this process is the identification of the molecule's specific biological target(s). This guide presents a comprehensive, multi-pronged in silico strategy for the target deconvolution of "4-Azepan-1-ylpyridine-2-carboxylic acid," a small molecule with a pyridine-carboxylic acid scaffold known to be present in a wide range of biologically active compounds.[2][3] By synergistically employing ligand-based and structure-based computational methods, researchers can efficiently generate high-confidence target hypotheses, thereby streamlining downstream experimental validation and accelerating the drug discovery pipeline. This document provides not only the step-by-step protocols for these methodologies but also the underlying scientific rationale, empowering drug development professionals to navigate the complexities of early-stage discovery with greater precision and confidence.

Introduction: The Challenge of the Unknown Target

The compound at the center of our investigation is 4-Azepan-1-ylpyridine-2-carboxylic acid (PubChem CID: 46162298). Its structure features a pyridine-2-carboxylic acid core, a motif found in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4] The presence of the azepane ring introduces a distinct three-dimensional character that can influence its binding profile.

Molecular Structure:

-

IUPAC Name: 4-(azepan-1-yl)picolinic acid[5]

-

SMILES: O=C(O)C1=NC=CC(N2CCCCCC2)=C1[5]

-

Molecular Formula: C12H16N2O2[5]

When a compound like this emerges from a phenotypic screen or synthetic library with an interesting biological effect but an unknown mechanism of action, target identification becomes the paramount objective. Traditional experimental approaches to deconvolve a molecule's target can be resource-intensive. In silico target identification offers a powerful, rapid, and cost-effective alternative to generate and prioritize hypotheses for focused experimental validation.[6]

This guide details an integrated workflow that begins with broad, ligand-centric predictions and progressively funnels down to specific, structure-based interaction models.

Caption: Logic of the reverse docking approach.

Protocol:

-

Target Structure Acquisition: For each high-priority candidate protein identified, download its 3D crystal structure from the Protein Data Bank (PDB). Select high-resolution structures (<2.5 Å) that are co-crystallized with a ligand where possible, as this helps validate the location of the binding pocket.

-

Protein Preparation: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein structure. This typically involves removing water molecules and co-solvents, adding hydrogen atoms, and repairing any missing side chains or loops.

-

Ligand Preparation: Generate a 3D conformation of 4-Azepan-1-ylpyridine-2-carboxylic acid. Assign partial charges and define rotatable bonds. This is a critical step to allow the ligand to flexibly fit into the binding site.

-

Docking Simulation: Use a validated docking program like AutoDock Vina. [7] * Define the "search space" or "grid box" for the docking calculation. This is a 3D box that encompasses the putative binding site of the protein.

-

Set the exhaustiveness parameter, which controls the computational effort of the search. A value of 64 or higher is recommended for a more thorough search. [7] * Execute the docking run for each protein.

-

-

Results Analysis:

-

Primary Metric: Rank the targets based on the predicted binding affinity (in kcal/mol).

-

Pose Inspection: Visually inspect the top-scoring binding pose for each protein. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with polar residues, pi-stacking with aromatic residues, and hydrophobic interactions.

-

Data Presentation:

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Hypothetical Data | |||

| Kinase B (3XYZ) | -9.8 | Asp145, Lys72, Phe144 | H-bond, Salt Bridge, Pi-stacking |

| Enzyme A (1ABC) | -8.5 | Arg210, Tyr115 | H-bond, H-bond |

| GPCR C (5DEF) | -7.1 | Trp301, Asn120 | Pi-stacking, H-bond |

| Caption: Example table for summarizing reverse docking results. |

Synthesis and Path to Experimental Validation

Trustworthiness through Convergence: The strength of this in silico workflow lies in the convergence of evidence. A high-confidence target hypothesis is one that is supported by multiple lines of computational evidence. For example, a protein that is:

-

A known target of a close structural analog (from similarity searching).

-

Predicted with high probability by SwissTargetPrediction.

-

Yields a strong binding affinity and a chemically rational pose in reverse docking.

...is a significantly more compelling candidate for experimental follow-up than a target supported by only one method.

From Hypothesis to the Bench: The ultimate goal of this computational work is to design efficient experiments. The prioritized list of targets should be subjected to a tiered validation strategy:

-

Biochemical Assays: Begin with direct binding or enzymatic assays using purified protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction and determine binding kinetics and affinity (KD).

-

Cell-Based Assays: If a direct interaction is confirmed, move to cell-based assays to determine if the compound modulates the target's function in a biological context. This could involve reporter gene assays, cell proliferation assays, or measuring downstream signaling events.

This self-validating system ensures that computational predictions are rigorously tested, bridging the gap between in silico modeling and tangible biological discovery.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4984. [Link]

-

Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487–1525. [Link]

-

Royal Society of Chemistry. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [Link]

-

Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

-

SwissTargetPrediction. (n.d.). Main page. [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]

-

Al-Khafaji, K., & Taskin-Tok, T. (2024). Pharmacophore modeling in drug design. Methods. [Link]

-

Lin, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(20), 12613. [Link]

-

National Center for Biotechnology Information. PubChem. [Link]

-

YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. [Link]

-

Novartis Institutes for BioMedical Research. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

-

Patsnap. (2024). What is pharmacophore modeling and its applications?. [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

-

Selvita. (n.d.). Target Deconvolution and Mechanism of Action. [Link]

- Google Patents. (1987).

-

Kose, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Bioinformatics Advances, 3(1), vbad142. [Link]

-

bioRxiv. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. [Link]

-

ChemMine Tools. (n.d.). Structural Similarity Search. [Link]

-

EMBL-EBI. (n.d.). ChEMBL. [Link]

-

ScienceDirect. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. [Link]

-

Oncodesign Services. (n.d.). Target deconvolution. [Link]

-

ResearchGate. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

-

YouTube. (2020). Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. [Link]

-

ResearchGate. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Analytical Sciences, 20(3), 555-561. [Link]

-

MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

-

Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. [Link]

-

ResearchGate. (2014). How do you perform inverse docking?. [Link]

-

YouTube. (2021). An Introduction to Computational Drug Discovery. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Chemistry LibreTexts. (2019). 6 Comparing and Searching Chemical Entities. [Link]

-

MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

-

Chisom, H. (2022). Behind the Scenes of Computational Drug Discovery. Medium. [Link]

-

ResearchGate. (2015). Can molecules from Pubchem or ChEMBL can be used as decoy in classification studies?. [Link]

-

Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

-

Connected Papers. (n.d.). Reverse docking: Significance and symbolism. [Link]

-

Leiden University. (n.d.). Computational Drug Discovery. [Link]

-

Drug Discovery Pro. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

Sources

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. 4-azepan-1-ylpyridine-2-carboxylic acid 95% | CAS: 1094408-73-7 | AChemBlock [achemblock.com]

- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Azepan-1-ylpyridine-2-carboxylic Acid in Chemical Biology

Executive Summary

4-Azepan-1-ylpyridine-2-carboxylic acid (CAS: 1094408-73-7) represents a specialized scaffold in modern medicinal chemistry, merging the metal-chelating properties of picolinic acid with the hydrophobic, conformationally flexible azepane (homopiperidine) ring. While often categorized as a building block, its structural attributes make it a critical intermediate for designing inhibitors of metalloenzymes (e.g., Histone Demethylases, Matrix Metalloproteinases) and GPCR ligands.

This guide analyzes the molecule’s utility as a pharmacophore, detailing its synthesis, physiochemical profile, and application in expanding the "chemical space" of drug discovery libraries beyond standard piperidine/morpholine derivatives.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of two distinct functional domains:

-

The "Warhead" (Head Group): The pyridine-2-carboxylic acid (picolinic acid) moiety. This is a bidentate ligand capable of coordinating divalent cations (

, -

The "Tail" (Hydrophobic Domain): The 4-azepan-1-yl group.[1][2] The 7-membered azepane ring offers a larger hydrophobic volume and different ring puckering dynamics compared to the ubiquitous piperidine, often improving selectivity by filling larger hydrophobic pockets.

Physicochemical Profile[3][4]

-

Molecular Formula:

[3][4] -

pKa (Calculated): ~5.4 (Carboxylic acid), ~3.2 (Pyridine N). Note: The 4-amino substituent pushes electron density into the ring, slightly elevating the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid.

-

LogP: ~2.1 (Estimated). The azepane ring significantly increases lipophilicity compared to 4-aminopyridine-2-carboxylic acid.

Data Summary Table

| Property | Value / Characteristic | Relevance in Drug Design |

| H-Bond Donors | 1 (COOH) | Interaction with active site residues (e.g., Arg, Lys). |

| H-Bond Acceptors | 3 (C=O, Pyridine N, Azepane N) | Metal coordination and solvation. |

| Rotatable Bonds | 1 (C-COOH bond) | Rigid core reduces entropic penalty upon binding. |

| Topological Polar Surface Area | ~50 Ų | Good membrane permeability prediction. |

| Ring Strain | Moderate (Azepane) | Azepane is more flexible than piperidine, allowing "induced fit." |

Part 2: Synthesis & Manufacturing

The synthesis of 4-azepan-1-ylpyridine-2-carboxylic acid typically follows a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis (Graphviz)

Detailed Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: Methyl 4-chloropicolinate (1.0 eq), Azepane (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Conditions: Heat to 100°C for 4–6 hours.

-

Mechanism: The electron-withdrawing ester group at C2 and the pyridine nitrogen activate the C4 position for nucleophilic attack by the azepane nitrogen.

-

Workup: Dilute with water, extract with ethyl acetate. The product (Methyl 4-azepan-1-ylpicolinate) is usually an oil or low-melting solid.

Step 2: Ester Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH, 3.0 eq).

-

Solvent: THF:Water (3:1).

-

Conditions: Stir at room temperature for 2 hours.

-

Purification: Acidify to pH 3–4 with 1M HCl. The zwitterionic product often precipitates or can be extracted with n-butanol/DCM. Recrystallization from ethanol/water.

Part 3: Chemical Biology Applications

Epigenetic Modulation (KDM Inhibitors)

Histone Lysine Demethylases (KDMs), specifically the JmjC domain-containing family, utilize

-

Mechanism: The picolinic acid moiety of the title compound mimics

-ketoglutarate, chelating the active site -

Advantage: The 4-azepane substituent extends into the solvent-exposed region or a hydrophobic sub-pocket, potentially improving selectivity for specific KDM isoforms (e.g., KDM4 vs. KDM5) compared to smaller 4-amino derivatives.

Metalloenzyme Inhibition (MMPs)

In Matrix Metalloproteinase (MMP) research, the picolinic acid group serves as a Zinc Binding Group (ZBG).

-

Design Strategy: The azepane ring acts as a "linker-tail" mimic, probing the

pocket of the enzyme. Its bulkiness can prevent rapid metabolic clearance observed with linear alkyl chains.

GPCR Ligand Design

The azepane ring is a privileged structure in GPCR ligands (e.g., orexin antagonists).

-

Application: Using the carboxylic acid as a handle, this molecule can be coupled to aryl amines or heterocycles to generate libraries of "Head-to-Tail" GPCR modulators.

Part 4: Experimental Workflows

Protocol: Amide Coupling (Library Generation)

To utilize this molecule as a scaffold, the carboxylic acid is typically converted to an amide.

-

Activation: Dissolve 4-azepan-1-ylpyridine-2-carboxylic acid (0.1 mmol) in DMF (1 mL). Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir for 5 mins.

-

Coupling: Add the amine partner (0.11 mmol). Stir at RT for 2–16 hours.

-

Validation: Monitor by LC-MS. The product will show a characteristic mass shift and high UV absorbance due to the aminopyridine chromophore.

Decision Logic for Scaffold Selection (Graphviz)

References

-

AChemBlock. (n.d.). 4-azepan-1-ylpyridine-2-carboxylic acid Product Page. Retrieved from [3]

-

National Center for Biotechnology Information (NCBI). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC PubMed Central. Retrieved from (Note: Generalized reference for Pyridine Carboxylic Acid applications in KDM inhibition).

-

BenchChem. (2025).[6] Azepane-2,4-dione as a Scaffold in Drug Discovery. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid derivatives and applications. Retrieved from

Sources

- 1. CAS 1094408-73-7 C12H16N2O2 4-Azepan-1-ylpyridine-2-carboxylic acid 95%+ - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid - Moldb [moldb.com]

- 3. 4-azepan-1-ylpyridine-2-carboxylic acid 95% | CAS: 1094408-73-7 | AChemBlock [achemblock.com]

- 4. 1176535-57-1 | 2-(4-ACETYLPIPERAZIN-1-YL)ACETAMIDE | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. 1094408-73-7|4-azepan-1-ylpyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Beyond the Scaffold: 4-Azepan-1-ylpyridine-2-carboxylic Acid as a Bifunctional Fragment

[1]

Executive Summary: The "Goldilocks" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Azepan-1-ylpyridine-2-carboxylic acid (CAS: 1094408-73-7) represents a high-value "privileged structure."[1] It transcends simple building block status by integrating two distinct pharmacophores into a low-molecular-weight scaffold (MW 220.27 Da):

-

A Polar "Warhead" (Picolinic Acid): Capable of bidentate metal chelation or strong electrostatic interactions with arginine/lysine residues.

-

A Hydrophobic "Anchor" (Azepane): A 7-membered saturated ring that offers unique conformational entropy and hydrophobic bulk compared to the ubiquitous piperidine or pyrrolidine analogs.

This guide analyzes the utility of this fragment in targeting metalloenzymes (e.g., MMPs, KDMs) and GPCRs, providing a roadmap from synthesis to lead optimization.[1]

Chemoinformatic Profile & Vector Analysis

Effective fragment design relies on the "Rule of Three" (Ro3) compliance and the availability of growth vectors.

Physicochemical Properties

| Property | Value | Status (Ro3) | Notes |

| MW | 220.27 Da | Pass (<300) | Ideal for fragment growing/linking.[1] |

| cLogP | ~1.8 - 2.1 | Pass (<3) | Balanced lipophilicity for membrane permeability.[1] |

| H-Bond Donors | 1 (COOH) | Pass (<3) | The acid proton is exchangeable.[1] |

| H-Bond Acceptors | 3 | Pass (<3) | Pyridine N, Carbonyl O, Hydroxyl O. |

| Rotatable Bonds | 1 | Pass (<3) | Rigid core; flexibility limited to the azepane ring puckering.[1] |

| PSA | ~50 Ų | Pass (<60) | Good polarity profile. |

Structural Logic: The "Push-Pull" Electronic System

The molecule features a 4-amino-pyridine core.[1] The azepane nitrogen at position 4 acts as a strong electron donor (resonance), significantly increasing the electron density on the pyridine ring and the basicity of the pyridine nitrogen. Conversely, the carboxylic acid at position 2 is electron-withdrawing.[1]

-

Result: A highly polarized "push-pull" system.[1]

-

Ionization State: At physiological pH (7.4), the molecule likely exists as a zwitterion (COO⁻ / Pyridine-NH⁺), improving solubility and mimicking natural amino acids.[1]

Vector Map

The 4-position substitution directs the hydrophobic bulk of the azepane ring linearly away from the metal-binding axis of the picolinic acid. This is critical for targeting deep hydrophobic pockets adjacent to active sites (e.g., the S1' pocket in proteases).

Structural Biology & Mechanism of Action

Primary Mode: Bidentate Metal Chelation

Picolinic acid derivatives are classical bioisosteres for targeting Zinc (Zn²⁺) and Iron (Fe²⁺) dependent enzymes.

-

Mechanism: The pyridine nitrogen and the carboxylate oxygen form a 5-membered chelate ring with the metal ion.

-

Target Classes:

-

Histone Demethylases (JmjC KDMs): The acid binds the active site Fe(II), while the azepane fills the substrate-binding groove.[1]

-

Matrix Metalloproteinases (MMPs): Binds the catalytic Zn(II).

-

Secondary Mode: The Azepane Advantage

Why azepane (7-membered) instead of piperidine (6-membered)?

-

Conformational Entropy: Azepane exists in a flexible twist-chair conformation.[1] This "floppiness" allows it to mold into hydrophobic pockets that are sterically restricted for the rigid chair conformation of piperidine.

-

Lipophilicity: The extra methylene group increases logP slightly, enhancing hydrophobic contacts in the S1/S1' pockets.

Figure 1: Pharmacophore mapping of the fragment against a metalloenzyme target.[1]

Synthetic Accessibility & Protocols

The synthesis of this fragment is robust, relying on Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis[1]

-

Precursor: 4-Chloropyridine-2-carboxylic acid (or its methyl ester).[1]

-

Reagent: Azepane (Homopiperidine).

-

Mechanism:

facilitated by the electron-withdrawing carboxylate/ester group at the 2-position and the ring nitrogen.[1]

Step-by-Step Protocol (Laboratory Scale)

Step 1: Esterification (Optional but recommended for solubility) [1]

-

Dissolve 4-chloropyridine-2-carboxylic acid (1.0 eq) in MeOH.

-

Add

(2.0 eq) dropwise at 0°C. Reflux for 3 hours. -

Concentrate to yield Methyl 4-chloropicolinate.[1]

Step 2:

-

Reactants: Dissolve Methyl 4-chloropicolinate (1.0 eq) in anhydrous DMF or NMP.

-

Base: Add

(2.5 eq) or DIPEA (3.0 eq). -

Nucleophile: Add Azepane (1.2 eq).

-

Conditions: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS (Target mass: ~234 Da for ester).[1]

-

Validation: The reaction is complete when the starting chloride is consumed. The product is significantly more polar/basic.

-

-

Workup: Dilute with water, extract with EtOAc. Dry and concentrate.

Step 3: Hydrolysis

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq). Stir at RT for 2 hours.

-

Critical Step (pH Adjustment): Acidify carefully with 1N HCl to pH ~4-5 (isoelectric point) to precipitate the zwitterionic product.

-

Purification: Recrystallization from EtOH/Water or preparative HPLC.

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.

Optimization Strategies: Growing the Fragment

Once the fragment binds (confirmed by SPR or NMR), the next step is "Fragment Growing."

Strategy A: The "Amide Coupling" Vector

The carboxylic acid is the primary handle.

-

Modification: Convert the acid to an amide.

-

Rationale: Many metalloenzyme inhibitors use a hydroxamic acid (CONHOH) or a benzamide to interact with the metal or adjacent residues.

-

Protocol: Standard EDC/HOBt coupling with amines.

Strategy B: The "Azepane Decoration" Vector

The azepane ring is a large hydrophobic blob. It can be functionalized to reach specific sub-pockets.

-

Modification: Use 4-substituted azepanes (e.g., 4-hydroxy-azepane or 4-amino-azepane) during the

step. -

Rationale: This introduces a solubilizing group or a new vector perpendicular to the main axis, allowing the molecule to explore 3D space.

References

-

Compound Identity: 4-Azepan-1-ylpyridine-2-carboxylic acid (CAS 1094408-73-7).[1][2][3][4][5][6][7][8] Available from ChemScene, BLD Pharm, and Sigma-Aldrich.[1]

-

Picolinic Acid Scaffold: Agrawal, A. et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Des Devel Ther. 2025.[9] Link

-

Azepane Moiety: Leśniewska, A. et al. "Recent Advances on the Synthesis of Azepane-Based Compounds." ResearchGate. 2024.[10][11] Link

-

Fragment-Based Design Principles: Erlanson, D. A. et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery. 2016.

- SnAr Methodology: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

- 1. CAS Index | Ambeed [ambeed.com]

- 2. Tertiary Amines | CymitQuimica [cymitquimica.com]

- 3. 1094408-73-7|4-azepan-1-ylpyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid - Moldb [moldb.com]

- 5. 4-azepan-1-ylpyridine-2-carboxylic acid 95% | CAS: 1094408-73-7 | AChemBlock [achemblock.com]

- 6. 1176535-57-1 | 2-(4-ACETYLPIPERAZIN-1-YL)ACETAMIDE | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. CAS 1094408-73-7 C12H16N2O2 4-Azepan-1-ylpyridine-2-carboxylic acid 95%+ - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 8. 1094408-73-7 | 4-Azepan-1-ylpyridine-2-carboxylic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

The Pivotal Role of Pyridine Carboxylic Acid Isomers in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine carboxylic acid scaffold, with its three constitutional isomers—picolinic, nicotinic, and isonicotinic acids—represents a cornerstone in contemporary drug discovery and development. The subtle yet profound impact of the carboxyl group's position on the pyridine ring dictates the molecule's physicochemical properties, metal-chelating abilities, and ultimately, its pharmacological profile. This guide provides an in-depth exploration of these isomers, moving beyond a simple catalog of derivatives to elucidate the underlying structure-activity relationships (SAR) and mechanistic principles that medicinal chemists leverage to design novel therapeutics. We will dissect the unique contributions of each isomer, from the antitubercular prowess of isonicotinic acid derivatives to the metabolic and neuroprotective functions of nicotinic and picolinic acids, respectively. This analysis is supported by detailed protocols, mechanistic diagrams, and a survey of approved drugs and emerging candidates, offering researchers and drug development professionals a comprehensive resource for harnessing the therapeutic potential of these versatile heterocycles.

Introduction: The Significance of Isomeric Position

Pyridine carboxylic acids are simple heterocyclic compounds, yet their influence on medicinal chemistry is vast and multifaceted. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as foundational building blocks for a plethora of drugs targeting a wide range of diseases, including tuberculosis, cancer, diabetes, hyperlipidemia, and neurodegenerative disorders.[1][2][3][4] The critical differentiator among them is the position of the carboxylic acid group relative to the ring nitrogen. This seemingly minor structural alteration dramatically influences electronic distribution, steric hindrance, pKa, and the capacity for intramolecular hydrogen bonding and metal chelation.[5] Understanding these differences is paramount for any medicinal chemist aiming to rationally design drugs with optimized efficacy, selectivity, and pharmacokinetic profiles.

The compounds derived from these isomers have demonstrated a broad spectrum of biological activities, leading to numerous approved therapeutics by regulatory bodies like the FDA and EMA.[3] The aromatic, electron-deficient nature of the pyridine ring facilitates crucial π-stacking interactions with biological targets, while the carboxylic acid moiety provides a key hydrogen bonding and salt-bridge forming anchor.[3]

Caption: The three constitutional isomers of pyridine carboxylic acid.

Isomer-Specific Pharmacological Profiles and Applications

The distinct positioning of the carboxyl group endows each isomer with a unique set of properties, guiding its application in different therapeutic areas.

Picolinic Acid (Pyridine-2-carboxylic Acid): The Master Chelator

The proximity of the carboxylic acid to the nitrogen atom makes picolinic acid an excellent bidentate chelating agent for divalent and trivalent metal ions such as zinc, iron, chromium, and copper.[5] This property is not merely a chemical curiosity; it is central to its biological function.

-

Mechanism and Therapeutic Relevance: Picolinic acid is a natural catabolite of the amino acid tryptophan via the kynurenine pathway.[5] It has been implicated in neuroprotective, immunological, and antiproliferative effects.[5] Its ability to chelate zinc is believed to assist in the absorption of this essential ion from the small intestine.[5] Furthermore, its chelating action can disrupt the function of zinc finger proteins (ZFPs), which are critical for the replication of various viruses.[6] This has led to investigations into its potential as a broad-spectrum antiviral agent, particularly against enveloped viruses like SARS-CoV-2 and influenza, where it appears to inhibit viral entry by blocking membrane fusion.[7][8][9]

-

Natural Product Scaffolds: The picolinic acid moiety is found in natural products with significant therapeutic activity, such as the antitumor and antibacterial agent streptonigrin.[3]

Nicotinic Acid (Pyridine-3-carboxylic Acid): The Metabolic Modulator

Best known as niacin or Vitamin B3, nicotinic acid is an essential human nutrient with a well-established role in cellular metabolism.[10] Its primary medicinal application is in the management of dyslipidemia.

-

Mechanism and Therapeutic Relevance: Nicotinic acid effectively reduces levels of triglycerides and very-low-density lipoprotein (VLDL), which in turn decreases low-density lipoprotein (LDL) or "bad" cholesterol, while simultaneously increasing high-density lipoprotein (HDL) or "good" cholesterol.[10] This makes it a valuable agent in cardiovascular disease prevention. Beyond its lipid-lowering effects, derivatives of nicotinic acid have been explored for their vasorelaxation and antioxidant properties.[11] The synthesis of novel acylhydrazone derivatives of nicotinic acid has also yielded compounds with significant activity against Gram-positive bacteria.[12]

Isonicotinic Acid (Pyridine-4-carboxylic Acid): The Anti-Infective Powerhouse

The 4-position isomer, isonicotinic acid, is most famously represented by its hydrazide derivative, Isoniazid (INH) , a first-line antibiotic for the treatment of tuberculosis (TB).[13][14]

-

Mechanism of Action - A Case Study in Prodrug Activation: The story of Isoniazid is a classic example of targeted drug action and the rationale behind prodrug design. Isoniazid itself is inactive. To exert its effect, it must be activated within the target bacterium, Mycobacterium tuberculosis.

-

Activation: The mycobacterial enzyme catalase-peroxidase (KatG) converts the Isoniazid prodrug into its active form, an isonicotinic acyl radical.[14][15]

-

Target Engagement: This radical species then covalently couples with NAD+ to form a nicotinoyl-NAD adduct.[14]

-

Inhibition: The resulting complex binds tightly to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[15][16]

-

Bactericidal Effect: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[15][16] The disruption of the cell wall leads to bacterial death.[15]

-

This highly specific mechanism, which is dependent on a bacterial enzyme for activation, is the reason for Isoniazid's selective toxicity against mycobacteria with minimal effects on human cells.[15]

Caption: Mechanism of action of the prodrug Isoniazid.

Drug Design Principles and Structure-Activity Relationships (SAR)

The pyridine carboxylic acid isomers are not just active agents themselves but are versatile scaffolds for building more complex molecules. Medicinal chemists employ several strategies to optimize their properties.

Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in drug design.[17] The pyridine carboxylic acid motif can be used as a bioisostere for other acidic groups, or parts of it can be replaced to fine-tune properties.

-

Replacing Carboxylic Acids: The carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability and rapid metabolism.[18] Replacing it with bioisosteres like tetrazoles can maintain the necessary acidic interactions while improving metabolic stability and binding affinity.[19]

-

Replacing Phenyl Rings: A pyridine ring can be used as a bioisostere for a phenyl ring. The introduction of the nitrogen atom can alter the molecule's polarity, introduce a hydrogen bond acceptor site, and change the metabolic profile, potentially improving solubility and reducing off-target effects.

Derivatization and SAR Exploration

Systematic modification of the core scaffold is essential for optimizing a lead compound. For pyridine carboxylic acids, key points of modification include the carboxylic acid group and the pyridine ring itself. Phenyl-pyridine-2-carboxylic acid derivatives, for example, have been identified as novel cell cycle inhibitors with selectivity for cancer cells, where modifications to the aryl and pyridine rings led to more potent analogs.[20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indiabioscience.org [indiabioscience.org]

- 10. nanomegas.com [nanomegas.com]

- 11. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Isoniazid - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 17. baranlab.org [baranlab.org]

- 18. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acids: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine-2,6-dicarboxylic Acid Scaffold

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its 4-substituted analogues are privileged scaffolds in medicinal chemistry, materials science, and coordination chemistry. The rigid, planar structure and the presence of two carboxylic acid groups and a nitrogen atom provide a unique platform for designing molecules with specific biological activities and material properties. In drug development, this scaffold is a key component of various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The dicarboxylic acid moieties can act as potent chelators of metal ions, which is crucial for the mechanism of action of many metalloenzyme inhibitors. Furthermore, the 4-position of the pyridine ring offers a versatile point for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

This application note provides a detailed guide to a robust and efficient one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acids, empowering researchers to accelerate the discovery and development of novel molecules based on this important scaffold.

Scientific Rationale and Reaction Mechanism

The presented one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylates is a multicomponent reaction that efficiently brings together an aldehyde, two equivalents of a pyruvate ester, and an ammonium source.[1][2] The reaction is typically catalyzed by a combination of a secondary amine, such as pyrrolidine, and a Brønsted acid, like acetic acid. This catalytic system facilitates the key bond-forming steps in a single reaction vessel, avoiding the need for isolation of intermediates and thereby increasing overall efficiency.

The reaction is believed to proceed through the following key steps:

-

Enamine Formation: The pyruvate ester reacts with the secondary amine catalyst (pyrrolidine) to form a nucleophilic enamine intermediate.

-

Knoevenagel-type Condensation: The enamine attacks the aldehyde in a Knoevenagel-type condensation, followed by elimination of the amine catalyst, to form an α,β-unsaturated dicarbonyl compound.

-

Michael Addition: A second molecule of the enamine attacks the α,β-unsaturated dicarbonyl compound in a Michael addition, forming a 1,5-dicarbonyl intermediate.

-

Ring Closure and Aromatization: The 1,5-dicarbonyl intermediate then reacts with an ammonium source (ammonium acetate) to form a dihydropyridine intermediate. Subsequent oxidation, which can occur in situ, leads to the formation of the aromatic pyridine ring.

The final step of the synthesis is the hydrolysis of the ester groups to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid.

Experimental Workflow Diagram

Caption: General experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of Diethyl 4-phenylpyridine-2,6-dicarboxylate

This protocol is adapted from the work of Hayasaka et al.[2] and provides a general method for the synthesis of various 4-arylpyridine-2,6-dicarboxylates.

Materials and Equipment

-

Reagents:

-

Benzaldehyde (≥99%)

-

Ethyl pyruvate (≥97%)

-

Pyrrolidine (≥99%)

-

Acetic acid (glacial, ≥99.7%)

-

Ammonium acetate (≥98%)

-

Acetonitrile (anhydrous, ≥99.8%)

-

Ethyl acetate (ACS grade)

-

Saturated aqueous sodium bicarbonate solution